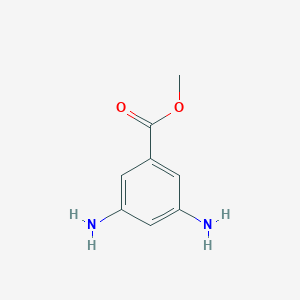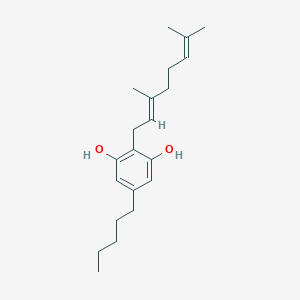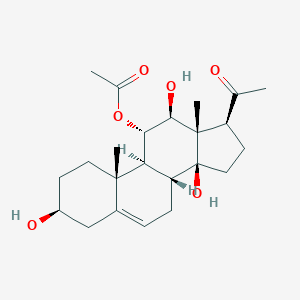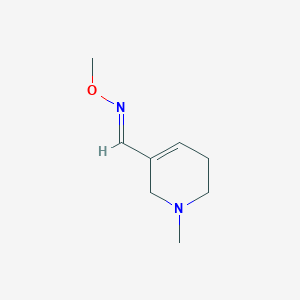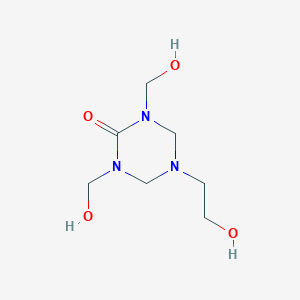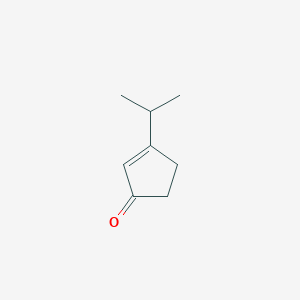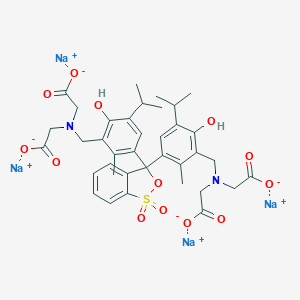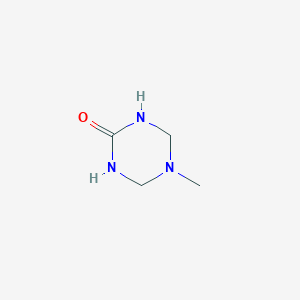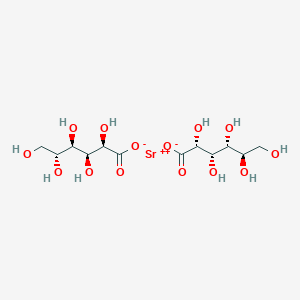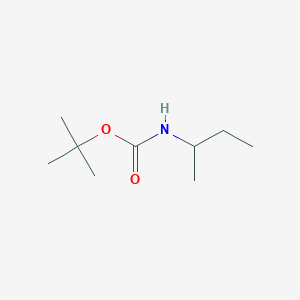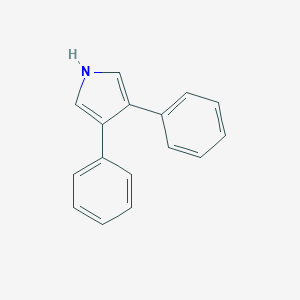
Bhdpa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bhdpa, also known as 1,2-bis(2-hydroxy-5-methylphenyl) acetylene, is a compound that has gained significant attention in scientific research due to its unique properties. Bhdpa is a symmetrical molecule with two hydroxyphenyl groups attached to a central acetylene bond. This compound has been studied for its potential use in various fields, including material science and biomedicine.
Mecanismo De Acción
The mechanism of action of Bhdpa is not fully understood. However, it has been suggested that Bhdpa exerts its antioxidant and anti-inflammatory effects by scavenging reactive oxygen species and inhibiting the production of inflammatory cytokines. In cancer therapy, Bhdpa has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway.
Efectos Bioquímicos Y Fisiológicos
Bhdpa has been shown to have several biochemical and physiological effects. In vitro studies have shown that Bhdpa has antioxidant and anti-inflammatory effects. Bhdpa has also been shown to induce apoptosis in cancer cells and inhibit the growth and metastasis of tumors. In vivo studies have shown that Bhdpa has a low toxicity profile and does not cause significant adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Bhdpa in lab experiments is its low toxicity profile. Bhdpa has been shown to have minimal adverse effects in animal models, making it a safe compound to use in research. Another advantage of using Bhdpa is its unique properties, which make it a versatile compound for use in various fields.
One limitation of using Bhdpa in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous environments. Another limitation is the lack of understanding of its mechanism of action, which can make it challenging to interpret results.
Direcciones Futuras
There are several future directions for research on Bhdpa. One direction is to further investigate its potential use in cancer therapy. Bhdpa has shown promising results in inducing apoptosis in cancer cells, and further studies are needed to determine its efficacy in treating different types of cancer.
Another direction is to explore its potential use in material science. Bhdpa has unique properties that make it a versatile building block for the synthesis of various polymers and organic materials. Further studies are needed to determine its potential applications in this field.
Conclusion:
Bhdpa is a compound that has gained significant attention in scientific research due to its unique properties. It has been studied for its potential use in various fields, including material science and biomedicine. Bhdpa has been shown to have antioxidant and anti-inflammatory effects and has been studied for its potential use in cancer therapy. While there are limitations to using Bhdpa in lab experiments, its low toxicity profile and unique properties make it a versatile compound for use in research. There are several future directions for research on Bhdpa, including further investigation of its potential use in cancer therapy and material science.
Métodos De Síntesis
The synthesis of Bhdpa can be achieved through several methods, including the Sonogashira coupling reaction and the Glaser coupling reaction. The Sonogashira coupling reaction involves the reaction of an aryl halide with an alkynyl compound, while the Glaser coupling reaction involves the reaction of a terminal alkyne with a copper catalyst. Both methods have been used successfully to synthesize Bhdpa.
Aplicaciones Científicas De Investigación
Bhdpa has been extensively studied for its potential use in material science and biomedicine. In material science, Bhdpa has been used as a building block for the synthesis of various polymers and organic materials. Bhdpa has also been studied for its potential use in the fabrication of electronic devices and sensors.
In biomedicine, Bhdpa has been studied for its potential use as an antioxidant and anti-inflammatory agent. Bhdpa has also been studied for its potential use in cancer therapy. Bhdpa has been shown to induce apoptosis in cancer cells and inhibit the growth and metastasis of tumors.
Propiedades
Número CAS |
130399-79-0 |
|---|---|
Nombre del producto |
Bhdpa |
Fórmula molecular |
C28H32O7 |
Peso molecular |
480.5 g/mol |
Nombre IUPAC |
[(8S,9S,10R,13S,14S,17R)-17-(2,2-dihydroxyacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] benzoate |
InChI |
InChI=1S/C28H32O7/c1-26-12-10-18(29)14-17(26)8-9-19-20-11-13-28(23(31)24(32)33,27(20,2)15-21(30)22(19)26)35-25(34)16-6-4-3-5-7-16/h3-7,10,12,14,19-22,24,30,32-33H,8-9,11,13,15H2,1-2H3/t19-,20-,21?,22+,26-,27-,28-/m0/s1 |
Clave InChI |
WOTRZIGJOBXZSH-ZELPCQGESA-N |
SMILES isomérico |
C[C@]12CC([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)C(O)O)OC(=O)C4=CC=CC=C4)CCC5=CC(=O)C=C[C@]35C)O |
SMILES |
CC12CC(C3C(C1CCC2(C(=O)C(O)O)OC(=O)C4=CC=CC=C4)CCC5=CC(=O)C=CC35C)O |
SMILES canónico |
CC12CC(C3C(C1CCC2(C(=O)C(O)O)OC(=O)C4=CC=CC=C4)CCC5=CC(=O)C=CC35C)O |
Sinónimos |
17-benzoyloxy-11-hydroxy-3,20-dioxo-1,4-pregnadien-21-al hemiacetal 17alpha-benzoyloxy-11beta-hydroxy-3,20-dioxo-1,4-pregnadien-21-al hemiacetal BHDPA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



